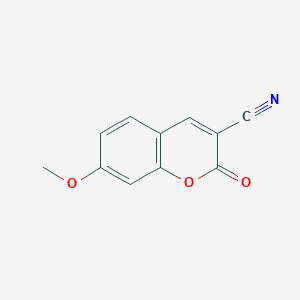

3-Cyano-7-methoxycoumarin

Description

Significance of Coumarin (B35378) Scaffolds in Chemical and Biological Research

Coumarins are a major class of naturally occurring compounds and synthetic heterocyclic molecules characterized by a benzopyrone scaffold. researchgate.net This structural framework is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to various biological targets with high affinity. unimi.it The versatility of the coumarin nucleus allows for a wide range of chemical modifications, leading to a diverse array of biological activities. researchgate.netnih.gov

Historically, coumarins have been recognized for their therapeutic applications since the 19th century. researchgate.net Their derivatives have been developed into drugs with anticoagulant, antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netfrontiersin.org The ability of the coumarin structure to engage in various interactions, such as hydrophobic interactions, pi-stacking, and hydrogen bonding, contributes to its broad pharmacological potential. unimi.itfrontiersin.org In addition to medicinal chemistry, coumarin derivatives are utilized in agrochemicals, cosmetics, and as fluorescent dyes. nih.govbohrium.com

Overview of 3-Cyano-7-methoxycoumarin as a Specific Coumarin Derivative

This compound is a distinct member of the coumarin family, featuring a cyano group at the 3-position and a methoxy (B1213986) group at the 7-position of the coumarin ring. ontosight.ai This specific substitution pattern imparts unique electronic and photophysical properties to the molecule. ontosight.aiscbt.com The presence of the electron-withdrawing cyano group and the electron-donating methoxy group influences its fluorescence and reactivity. scbt.com

The compound is also known by other names, including 7-methoxy-2-oxochromene-3-carbonitrile. ontosight.ai Its unique characteristics have made it a subject of interest for applications in biochemical and biomedical research, particularly in the development of fluorescent probes and as a building block for more complex molecules. frontiersin.orgontosight.ai

Historical Context and Current Research Trajectories of Cyano-Substituted Coumarins

The introduction of a cyano group at the 3-position of the coumarin scaffold has been a significant area of research. This modification is known to enhance the fluorescence properties of the coumarin ring system. researchgate.net Historically, the synthesis of 3-cyanocoumarins has been achieved through various methods, with the Knoevenagel condensation being a prominent approach. clockss.orgresearchgate.net

Current research continues to explore the potential of cyano-substituted coumarins. Studies have shown that these compounds can serve as versatile intermediates in the synthesis of various heterocyclic compounds. frontiersin.org Furthermore, there is ongoing interest in their biological activities, with some 3-cyanosubstituted coumarins showing inhibitory activity against enzymes like monoamine oxidase-B. scienceopen.com The development of new and efficient synthesis methods for these compounds, often focusing on environmentally friendly conditions, remains an active area of investigation. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAFPIBJPYCFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350996 | |

| Record name | 3-Cyano-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-92-0 | |

| Record name | 3-Cyano-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-7-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 3 Cyano 7 Methoxycoumarin

Advanced Synthetic Routes to 3-Cyano-7-methoxycoumarin

The construction of the this compound framework can be achieved through several established synthetic strategies. These methods primarily involve the condensation of a substituted salicylaldehyde (B1680747) with a reactive methylene (B1212753) compound.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone for the synthesis of 3-cyanocoumarins. clockss.orgnih.gov This reaction typically involves the base-catalyzed condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326). In the case of this compound, the reaction proceeds between 2-hydroxy-4-methoxybenzaldehyde (B30951) and a cyano-containing active methylene compound. thieme-connect.comgoogle.com

A variety of catalysts can be employed to facilitate this transformation, ranging from basic catalysts like piperidine (B6355638) to solid bases such as calcined Mg-Al hydrotalcite. thieme-connect.comresearchgate.net The use of sonochemistry has been shown to significantly reduce reaction times and increase yields compared to conventional heating methods. For instance, the ultrasonic-assisted synthesis of this compound from 4-methoxysalicylaldehyde and ethyl cyanoacetate in the presence of piperidine was completed in 20 minutes with a high yield. thieme-connect.com Metal-free domino amination-Knoevenagel condensation approaches have also been developed, showcasing the versatility of this reaction. tandfonline.comnih.gov

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| 4-Methoxysalicylaldehyde, Ethyl Cyanoacetate | Piperidine | Absolute Ethanol (B145695) | Ultrasonic irradiation (20 kHz, 20 min) | High | thieme-connect.com |

| Substituted Salicylaldehydes, Ethyl Cyanoacetate/Malononitrile | Iron(III) Chloride | Ethanol | 80°C, 24 h | 70-95% | researchgate.net |

| Salicylaldehydes, Malononitrile | Iodine | DMF | Heating or Microwave | 80-95% | nih.gov |

| o-Hydroxyaryl Aldehydes, Acetonitriles | Cetyltrimethylammonium Bromide | Water | Room Temperature | High | clockss.org |

Pechmann Reaction Pathways

The Pechmann reaction is another classical method for coumarin (B35378) synthesis, typically involving the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. rsc.orgresearchgate.net While more commonly used for the synthesis of 4-substituted coumarins, modifications of the Pechmann reaction can be adapted for the synthesis of other coumarin derivatives. The reaction generally proceeds through trans-esterification followed by intramolecular cyclization. rsc.org However, for the synthesis of 3-cyanocoumarins, the Knoevenagel condensation is generally the more direct and preferred route.

Metal-Catalyzed Cyclization Strategies

Modern synthetic methods have introduced metal-catalyzed cyclizations as a powerful tool for constructing the coumarin ring system. These reactions often involve the C-H functionalization of aromatic rings. rsc.org For instance, palladium-catalyzed reactions have been successfully employed for the synthesis of various coumarin derivatives. rsc.org Gold-catalyzed cycloisomerization of alkynol-based compounds has also emerged as a viable route to furan-fused coumarins and other complex heterocyclic systems. scispace.com While not explicitly detailed for the direct synthesis of this compound in the provided context, these methods represent a frontier in coumarin synthesis with potential for future applications.

Synthesis of 3-Cyano-coumarin Derivatives via Alkyne and Resorcinol (B1680541) Reactions

An efficient approach for the synthesis of 3-cyano-coumarin derivatives involves the reaction of alkynes with resorcinol. mdpi.comresearchgate.net In a specific example, a series of 3-cyano-coumarin derivatives were synthesized by reacting previously prepared alkynes with resorcinol in the presence of potassium carbonate as a catalyst and ethanol as a solvent. mdpi.com The reaction proceeds at reflux for a short duration (15 to 30 minutes), affording excellent yields of the desired products. mdpi.comresearchgate.net This method highlights a convergent and efficient strategy for accessing this class of compounds. mdpi.com

Innovations in Green Chemistry for Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. researchgate.netresearchgate.net For coumarin synthesis, this includes the use of water as a solvent, microwave irradiation, ultrasound assistance, and the use of recyclable catalysts. researchgate.netresearchgate.netclockss.orgnih.gov The Knoevenagel condensation for the synthesis of 3-substituted coumarins has been successfully carried out in water, eliminating the need for organic solvents. clockss.org The use of solid acid catalysts like silica-supported perchloric acid (HClO4·SiO2) in solvent-free conditions for the Pechmann condensation also represents a green approach. researchgate.net These green methods not only reduce the environmental impact but can also lead to improved reaction efficiency and easier product purification. researchgate.net

Functional Group Transformations and Derivatization

The presence of the cyano and methoxy (B1213986) groups, along with the reactive coumarin core, allows for a variety of functional group transformations and derivatizations of this compound. These modifications are crucial for tuning the compound's properties for specific applications, such as fluorescent probes and biologically active molecules. ontosight.ai

The cyano group at the 3-position is an electron-withdrawing group that influences the electronic properties of the coumarin system. It can participate in various chemical reactions. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide.

The methoxy group at the 7-position is an electron-donating group that can also be modified. Demethylation to the corresponding 7-hydroxycoumarin is a common transformation, which can then be further functionalized. nih.gov The resulting 3-cyano-7-hydroxycoumarin (B100011) is a valuable intermediate for creating a diverse range of derivatives. hanspub.orggoogle.com

Furthermore, the coumarin ring itself can undergo reactions. For example, the C4 position of the coumarin can be a site for functionalization. Organocatalytic reaction cascades involving 3-cyano-4-styrylcoumarins have been developed to introduce functionality at the γ,δ-positions. acs.org

Derivatization of this compound can lead to the development of fluorescent probes. For example, 3-Chloroformyl-7-methoxycoumarin, which can be synthesized from the corresponding carboxylic acid, has been used as a fluorescent derivatization reagent for alcohols and steroids in liquid chromatography. nih.gov The introduction of different substituents can modulate the fluorescence properties, such as the emission wavelength and quantum yield. researchgate.netacademie-sciences.frresearchgate.net

| Derivative | Application | Reference |

| 3-Cyano-7-hydroxycoumarin | Intermediate for fluorescent dyes and pharmaceuticals | hanspub.orgnih.govgoogle.com |

| 3-Chloroformyl-7-methoxycoumarin | Fluorescent derivatization reagent | nih.gov |

| 3-Aryl-7-methoxycoumarins | Fluorescent labels | researchgate.net |

Reactivity of the Cyano Group in Nucleophilic Substitution

The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. This reactivity allows the cyano group to be transformed into various other functional groups. For instance, nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids. They can also be reduced to primary amines or react with organometallic reagents. ebsco.com While specific studies on nucleophilic substitution directly on the cyano group of this compound are detailed, the general principles of nitrile chemistry suggest its potential for such transformations. ebsco.com

Furthermore, the presence of the cyano group is crucial in domino reactions for synthesizing more complex coumarin derivatives. In one-pot cascade reactions, an initial nucleophilic aromatic substitution can be followed by a Knoevenagel condensation, a reaction where the cyano group often plays a role as part of an active methylene compound precursor. tandfonline.com For example, the reaction of 3-cyano-7-diethylamino-N-ethoxycarbonyl-iminocoumarin, a related structure, with hydrazine (B178648) nucleophiles demonstrates the susceptibility of the C3-cyano-activated system to nucleophilic attack, leading to the formation of triazolonyl-iminocoumarins. researchgate.net

Modifications at the Methoxy Position

The methoxy group (-OCH₃) at the C-7 position is another key site for chemical modification, primarily through demethylation reactions. smolecule.com This transformation is particularly significant in biological systems, where enzymatic processes can convert the methoxy group into a hydroxyl group (-OH).

Research has shown that cytochrome P450 (CYP) enzymes, a critical family of enzymes in drug metabolism, can catalyze the O-demethylation of 7-methoxycoumarin (B196161) derivatives. uef.fi Specifically, CYP2D6 has been identified as capable of converting 7-methoxy derivatives into their corresponding highly fluorescent 7-hydroxy metabolites. uef.fi This enzymatic modification is a known metabolic pathway for this compound in humans, resulting in the formation of 3-Cyano-7-hydroxycoumarin. nih.gov This biotransformation underscores the potential of this compound as a profluorescent substrate for assaying CYP enzyme activity. uef.fi

| Parent Compound | Enzyme | Metabolite | Significance |

|---|---|---|---|

| This compound | Human Cytochrome P450 | 3-Cyano-7-hydroxycoumarin | Known human metabolite. nih.gov |

| 7-Methoxy-3-(3-methoxyphenyl)coumarin | CYP2D6, CYP2C19 | 7-Hydroxy-3-(3-methoxyphenyl)coumarin | Efficient oxidation to fluorescent metabolite. uef.fi |

Synthesis of Iminocoumarin Analogs and Their Comparative Synthesis

Iminocoumarins, where the carbonyl oxygen of the lactone is replaced by an imino group (=NR), represent a significant class of analogs derived from coumarins. A majority of synthesized iminocoumarins feature an electron-donating group at the 7-position and an electron-accepting group, such as a cyano moiety, at the 3-position. irb.hr

The synthesis of these analogs can be achieved through various routes. One common method involves the condensation of substituted salicylaldehydes with active methylene compounds like arylacetonitriles. researchgate.net For instance, a synthetic route to bis-iminocoumarins involves an initial synthesis of an iminocoumarin via the reaction of a 2-hydroxybenzaldehyde with an arylacetonitrile, followed by a coupling reaction with an aromatic diamine, with ion-exchange resins used as catalysts. researchgate.net Another approach involves the Knoevenagel condensation between 2-hydroxybenzaldehydes and active methylene compounds such as malononitrile or ethyl cyanoacetate, which can yield iminocoumarins. researchgate.net

Comparative studies between coumarins and their iminocoumarin analogs reveal significant differences in their photophysical properties. While the behavior of coumarins cannot always be systematically transposed to their iminocoumarin counterparts, iminocoumarins can exhibit superior fluorescence properties in certain environments. researchgate.netacademie-sciences.fr For example, a study comparing 3-cyano-7-diethylaminocoumarin with its iminocoumarin analogs found that the imino derivatives displayed much better fluorescence efficiency in polar and moderately protic solvents. academie-sciences.fr This suggests that iminocoumarin derivatives can be advantageous replacements for coumarins in specific applications. academie-sciences.fr However, in other cases, the iminocoumarin analogs of strongly fluorescent 3-aryl-7-methoxycoumarins were found to be poorly emissive. researchgate.net

| Compound Type | Example | Fluorescence Properties | Reference |

|---|---|---|---|

| Coumarin | 3-Cyano-7-diethylaminocoumarin | Less efficient fluorescence in polar solvents compared to iminocoumarin analogs. | academie-sciences.fr |

| Iminocoumarin | 3-Cyano-7-diethylamino-iminocoumarin | Displays superior fluorescence efficiency in polar and moderately protic solvents. | academie-sciences.fr |

| Coumarin | 3-Phenyl-5,7-dimethoxycoumarin | Strongly fluorescent with high quantum yields (up to 0.84). | researchgate.net |

| Iminocoumarin | 3-Phenyl-5,7-dimethoxy-iminocoumarin | Poorly emissive. | researchgate.net |

Formation of Ruthenium(II) Metallates and Other Metal Complexes

The coumarin scaffold, particularly when appropriately functionalized, serves as an excellent ligand for forming complexes with various metal ions. researchgate.net While research on this compound itself is specific, studies on closely related derivatives like 3-acetyl-7-methoxycoumarin and 3-benzoyl-7-methoxycoumarin (B23905) demonstrate the robust coordinating ability of this structural motif. rsc.orgijpsonline.com

New cyclometallated Ruthenium(II) complexes have been successfully synthesized using Schiff bases derived from 3-acetyl-7-methoxycoumarin. rsc.orgnih.gov In these complexes, the Schiff base ligand, derived from 3-acetyl-7-methoxycoumarin and a thiosemicarbazide, undergoes C-H activation and coordinates to the Ruthenium(II) center in a tridentate fashion, binding through carbon, nitrogen, and sulfur atoms. rsc.orgnih.gov Similarly, novel Ruthenium(II) complexes have been designed with 3-(2′-benzimidazolyl)-7-methoxy-coumarin as a ligand. nih.gov

Beyond ruthenium, the 7-methoxycoumarin framework has been used to synthesize a series of other transition metal complexes. For example, 3-benzoyl-7-methoxycoumarin has been used as a bidentate ligand to synthesize complexes with Nickel(II), Copper(II), and Cobalt(II). researchgate.netijpsonline.com These studies confirm that coumarin derivatives are effective chelating agents, capable of forming stable complexes with a variety of metal ions. researchgate.net

| Metal Ion | Parent Ligand | Coordination Notes | Reference |

|---|---|---|---|

| Ruthenium(II) | 3-acetyl-7-methoxycoumarin-4N-substituted thiosemicarbazones | Tridentate binding via C, N, and S atoms after C-H activation. | rsc.orgnih.gov |

| Ruthenium(II) | 3-(2′-benzimidazolyl)-7-methoxyl-coumarin | Forms (RuCl₂[L][DMSO]₂) complex. | nih.gov |

| Nickel(II) | 3-benzoyl-7-methoxycoumarin | Ligand behaves as a bidentate. | ijpsonline.com |

| Copper(II) | Schiff bases of 8-formyl-7-hydroxy-4-methyl coumarin | Forms stable complexes. | researchgate.net |

| Cobalt(II) | Schiff bases of 8-formyl-7-hydroxy-4-methyl coumarin | Forms stable complexes. | researchgate.net |

Advanced Spectroscopic Characterization and Photophysical Investigations

Electronic Absorption and Fluorescence Spectroscopy

The photophysical behavior of 3-Cyano-7-methoxycoumarin is dictated by its electronic structure and how it interacts with its environment.

UV-Visible Absorption Spectra and Electronic Transitions

The UV-visible absorption spectrum of this compound is characterized by an intense band at long wavelengths. academie-sciences.fr This absorption is primarily attributed to a π-π* electronic transition within the coumarin (B35378) ring system. researchgate.net The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing cyano group facilitates an intramolecular charge transfer (ICT) upon excitation. academie-sciences.frresearchgate.net This ICT character is a key feature of its electronic behavior. researchgate.net

The absorption spectrum can be influenced by the surrounding solvent. For instance, in a study comparing 3-cyano-7-diethylaminocoumarin with its iminocoumarin analogs, the absorption spectra showed sensitivity to solvent polarity. academie-sciences.fr Generally, increasing the polarity of the solvent can lead to a red-shift in the absorption maxima of coumarin derivatives, indicating a stabilization of the excited state. nih.gov

Fluorescence Emission Spectra and Quantum Yields

This compound exhibits fluorescence, a property that is highly dependent on its molecular structure and environment. scbt.com The fluorescence emission of coumarins is generally understood to originate from the first excited singlet state, which is typically a ¹(π,π*) state. nih.gov

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary significantly. For instance, a related compound, 3-phenyl-5,7-dimethoxycoumarin, was found to be strongly fluorescent in organic solutions with quantum yields reaching as high as 0.84. researchgate.net However, the fluorescence of 7-alkoxy coumarins can be significantly reduced by aggregation in the solid state or in less polar environments compared to water. researchgate.net

The table below summarizes the photophysical properties of a related compound, 3-cyano-7-hydroxy-4-methylcoumarin, in different solvents, illustrating the influence of the environment on its fluorescence characteristics.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Dioxane | 358 | 420 | 4500 |

| Chloroform | 360 | 425 | 4700 |

| Ethyl Acetate | 362 | 430 | 4900 |

| Acetonitrile | 365 | 435 | 5000 |

| Methanol | 370 | 440 | 5100 |

| Data for 3-cyano-7-hydroxy-4-methylcoumarin, adapted from a study on the effects of solvent polarity. kabarak.ac.keresearchgate.net |

Solvatochromism and Environmental Sensitivity of Fluorescence

The fluorescence of this compound and related compounds is notably sensitive to the local environment, a phenomenon known as solvatochromism. researchgate.net This sensitivity makes them valuable as fluorescent probes to study heterogeneous environments like micelles, polymers, and biological systems. researchgate.netresearchgate.net

The emission profile of coumarin derivatives often shows a strong dependence on solvent polarity. srce.hr Generally, for coumarins with electron-donating and electron-withdrawing groups, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission. academie-sciences.frnih.gov This is due to the stabilization of the more polar excited state by the polar solvent molecules. academie-sciences.fr The change in the Stokes shift (the difference between the absorption and emission maxima) with solvent polarity can be used to estimate the change in the dipole moment of the molecule upon excitation. academie-sciences.frkabarak.ac.ke

The fluorescence of coumarins has been extensively used to probe a variety of heterogeneous environments. researchgate.net For example, the fluorescence of 7-methoxycoumarin (B196161) has been used to study the host-guest interactions with cyclodextrins. nih.gov When the coumarin molecule moves from a polar aqueous environment into the less polar cavity of a cyclodextrin, a significant change in its fluorescence is observed. nih.gov Similarly, coumarin derivatives have been employed to investigate the microenvironments within micelles and polymers. researchgate.netresearchgate.net The changes in fluorescence intensity and emission wavelength can provide information about the polarity and viscosity of these microdomains. researchgate.net

Solid-State Photoluminescence and Crystallization-Enhanced Emission Phenomena

While many coumarins exhibit strong fluorescence in solution, their emission can be quenched in the solid state due to aggregation. researchgate.net However, some derivatives show the opposite behavior, with enhanced fluorescence in the crystalline state, a phenomenon known as crystallization-enhanced emission (CEE). researchgate.netresearchgate.net This effect is often attributed to the restriction of intramolecular rotations in the solid state, which minimizes non-radiative decay pathways, and to favorable molecular packing that prevents quenching interactions. researchgate.net For instance, a 6-methoxy-iminocoumarin derivative was found to be poorly fluorescent in solution but highly photoluminescent in the solid state. researchgate.netresearchgate.net Similarly, a 5,7-dimethoxy-iminocoumarin derivative was intensely luminescent in its crystalline form. researchgate.netresearchgate.net

Vibrational Spectroscopy

The FT-IR spectrum of this compound is defined by characteristic absorption bands that confirm the presence of its key functional groups. A prominent and sharp absorption band is expected in the region of 2230–2240 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. Another strong absorption, characteristic of the coumarin scaffold, is the lactone carbonyl (C=O) stretching vibration, which typically appears in the range of 1715–1740 cm⁻¹.

Further significant bands include those for the methoxy group, with C-H stretching vibrations appearing just below 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy ether linkage gives rise to distinct bands, often observed around 1260 cm⁻¹ and 1025 cm⁻¹, respectively. researchgate.net The spectrum is also characterized by absorptions corresponding to the aromatic ring, including C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H in-plane and out-of-plane bending vibrations at lower wavenumbers. researchgate.net

Complementing the FT-IR data, the FT-Raman spectrum provides further structural insights. In Raman spectroscopy, non-polar bonds and symmetric vibrations often produce strong signals. Therefore, the C≡N stretching vibration in this compound is expected to be clearly visible. Likewise, the aromatic ring's C=C stretching vibrations are typically prominent in the Raman spectrum.

Studies on similar coumarin structures, such as 3-acetyl-7-methoxycoumarin, show that vibrations of the coumarin ring and the in-plane and out-of-plane C-H bending vibrations are well-defined in the Raman spectrum. researchgate.netresearchgate.net For this compound, characteristic bands for the methoxy group and various ring deformation modes would also be anticipated, providing a comprehensive vibrational profile when combined with FT-IR data. researchgate.net

The precise assignment of vibrational frequencies is accomplished through a combination of experimental data and theoretical calculations, often using Density Functional Theory (DFT). nih.govdergipark.org.trnih.gov While a complete, experimentally verified assignment for this compound is not widely published, data from closely related analogs like 3-acetyl-7-methoxycoumarin and 3-cyano-4-methylcoumarin allow for a reliable interpretation of the expected vibrational modes. nih.govahievran.edu.tr

Below is a table of expected vibrational frequencies and their assignments for this compound, based on data from analogous compounds.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type |

| ~2980 | Asymmetric C-H stretch (methoxy) | IR (weak), Raman (weak) |

| ~2930 | Symmetric C-H stretch (methoxy) | IR (weak), Raman (weak) |

| 2230 - 2240 | C≡N stretch (nitrile) | IR (sharp), Raman (strong) |

| 1715 - 1740 | C=O stretch (lactone) | IR (strong) |

| 1600 - 1620 | C=C stretch (aromatic) | IR, Raman |

| 1500 - 1580 | C=C stretch (aromatic) | IR, Raman |

| ~1260 | Asymmetric C-O-C stretch (methoxy) | IR (strong) |

| 1110 - 1150 | In-plane C-H bending | IR, Raman |

| ~1025 | Symmetric C-O-C stretch (methoxy) | IR |

| 800 - 860 | Out-of-plane C-H bending | IR |

Note: The data in this table is representative and compiled from spectroscopic studies of closely related coumarin derivatives. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms within a molecule.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments. The methoxy group (-OCH₃) protons are expected to appear as a distinct singlet, typically in the range of δ 3.8–3.9 ppm, due to their isolation from other protons.

The aromatic protons on the coumarin ring system exhibit characteristic splitting patterns based on their coupling with neighboring protons:

H-4: This proton is adjacent to the cyano-substituted carbon and is expected to appear as a singlet further downfield due to the anisotropic effects of the carbonyl and cyano groups.

H-5: This proton is ortho to H-6 and is expected to appear as a doublet.

H-6: Coupled to both H-5 and H-8, this proton should appear as a doublet of doublets.

H-8: This proton is adjacent to the oxygen of the methoxy group and ortho to H-6, appearing as a doublet.

The specific chemical shifts can be influenced by the solvent used for analysis. hmdb.ca

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. For this compound, eleven distinct signals are expected, corresponding to its eleven carbon atoms.

Key chemical shifts, based on data from analogous coumarins and spectral databases, are anticipated as follows. nih.govscribd.com The lactone carbonyl carbon (C-2) is the most deshielded, appearing significantly downfield. The carbon of the nitrile group (C≡N) also has a characteristic chemical shift. The carbon atoms of the aromatic ring resonate in the typical aromatic region (δ 100–165 ppm), with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing cyano group. The methoxy carbon (-OCH₃) gives a signal in the upfield region of the spectrum.

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~158 |

| C-3 | ~105 |

| C-4 | ~148 |

| C-4a | ~118 |

| C-5 | ~129 |

| C-6 | ~114 |

| C-7 | ~164 |

| C-8 | ~101 |

| C-8a | ~156 |

| C≡N | ~115 |

| -OCH₃ | ~56 |

Note: The data in this table is representative and based on spectral data for coumarin derivatives available in chemical databases and literature. nih.govscribd.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS provides crucial information about its purity and molecular weight. nih.gov The gas chromatogram would show a distinct peak at a specific retention time, indicative of the time it takes for the compound to travel through the chromatographic column. The mass spectrum corresponding to this peak would then display the molecular ion, confirming the compound's identity. nih.gov

| Analytical Technique | Observation | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides data on purity and molecular weight. | nih.gov |

Tandem mass spectrometry, or MS-MS, offers deeper structural insights by fragmenting the molecular ion and analyzing the resulting daughter ions. For this compound, the precursor ion, protonated molecule [M+H]+, has a mass-to-charge ratio (m/z) of 202.0499. nih.gov When subjected to collision-induced dissociation, it breaks apart in a predictable manner, revealing details about its chemical structure. nih.gov

Key fragmentations observed in the MS-MS analysis of a related compound, 3-cyano-8-methoxycoumarin, include the loss of the methoxy group and cleavage of the lactone ring. smolecule.com Similar fragmentation patterns would be expected for this compound, providing confirmatory evidence of its structure. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, further aiding in its identification. uni.lu

| Precursor Ion (m/z) | Adduct | Predicted CCS (Ų) | Reference |

| 202.04987 | [M+H]+ | 139.8 | uni.lu |

| 224.03181 | [M+Na]+ | 153.0 | uni.lu |

| 200.03531 | [M-H]- | 145.0 | uni.lu |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound itself is not detailed in the provided information, studies on its derivatives offer valuable insights. For instance, the crystal structure of 3-(2,2′-dibromoacetyl)-8-methoxy-coumarin, a related derivative, has been successfully determined using single-crystal X-ray crystallography. researchgate.net Such analyses reveal the planar nature of the coumarin ring system and the spatial orientation of its various substituents. researchgate.net Furthermore, investigations into other coumarin derivatives, such as 3-aryl-7-methoxy-coumarin and iminocoumarin derivatives, have also utilized X-ray crystallography to confirm their synthesized structures. researchgate.net These studies are fundamental for understanding the structure-property relationships that govern the chemical and photophysical behavior of these compounds.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of coumarin (B35378) derivatives. These methods allow for a detailed exploration of the molecule's electronic structure and potential energy surface.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uobaghdad.edu.iq Calculations using DFT, often with the B3LYP functional and a 6-311G(d,p) or similar basis set, are performed to determine the optimized molecular geometry corresponding to a minimum on the potential energy surface. sphinxsai.cominpressco.com For coumarin derivatives, these calculations provide detailed information on bond lengths and bond angles.

While specific DFT data for 3-Cyano-7-methoxycoumarin is not extensively published, studies on closely related compounds like 3-acetyl-7-methoxycoumarin and 7-methoxy-4-bromomethylcoumarin offer valuable insights. researchgate.netnanoient.org For instance, in 7-methoxy-4-bromomethylcoumarin, the O11=C2 bond length was calculated to be 1.2 Å, consistent with other coumarin derivatives. nanoient.org The geometry of these molecules is generally found to be planar. researchgate.net Theoretical calculations for related molecules have shown good agreement with experimental data where available. uobaghdad.edu.iq

Table 1: Selected Optimized Geometric Parameters for Related Coumarin Compounds (Calculated via DFT) Note: This table presents data from structurally similar molecules to provide an approximation for this compound.

| Parameter | 7-methoxy-4-bromomethylcoumarin nanoient.org (B3LYP/6-311++G(d,p)) | 3-acetyl-7-methoxycoumarin researchgate.net (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C2=O11 | 1.20 | 1.21 |

| C7-O3 | 1.36 | 1.36 |

| O3-C(methoxy) | 1.43 | 1.42 |

| **Bond Angles (°) ** | ||

| C3-C4-C10 | 120.3 | 119.8 |

| C6-C7-O3 | 125.1 | 125.2 |

This is an interactive table. Click on the headers to sort the data.

Vibrational frequency calculations are crucial for interpreting and assigning experimental FT-IR and FT-Raman spectra. nih.gov Theoretical vibrational spectra are typically calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. nanoient.orgresearchgate.net The calculated harmonic frequencies are often scaled by a factor (e.g., 0.9614) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net

For related molecules like 3-cyano-7-hydroxycoumarin (B100011) and 3-acetyl-7-methoxycoumarin, detailed vibrational assignments have been performed. researchgate.netresearchgate.net These analyses correlate specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C≡N (cyano), C=O (carbonyl), C-O-C (ether), and aromatic ring vibrations. The assignments are made with confidence by visualizing the vibrational modes using programs like GaussView. nanoient.org

Table 2: Key Vibrational Frequencies and Assignments for Related Coumarin Compounds Note: Data from structurally similar molecules.

| Vibrational Mode | 3-cyano-7-hydroxycoumarin researchgate.net (Calculated, Scaled) | 3-acetyl-7-methoxycoumarin researchgate.net (Experimental FT-IR) |

|---|---|---|

| C≡N stretch | 2237 cm⁻¹ | N/A |

| C=O stretch | 1735 cm⁻¹ | 1738 cm⁻¹ |

| C=C stretch (pyrone) | 1622 cm⁻¹ | 1610 cm⁻¹ |

| C-O-C stretch (ether) | 1275 cm⁻¹ | 1269 cm⁻¹ |

This is an interactive table. You can filter the data by vibrational mode.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that characterizes the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability. researchgate.net

In coumarin derivatives, the HOMO is typically localized on the electron-donating parts of the molecule (the benzene (B151609) ring and the methoxy (B1213986) group), while the LUMO is concentrated on the electron-withdrawing portions (the pyrone ring and the cyano group). This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net TD-DFT calculations on related molecules show that the HOMO-LUMO gap can be tuned by modifying substituents, which in turn affects the optical and electronic properties. researchgate.net For example, the calculated HOMO-LUMO gap for 3-acetyl-7-methoxycoumarin is a key factor in analyzing its electronic transitions. researchgate.net

Table 3: Calculated Frontier Orbital Energies for Related Coumarin Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-acetyl-7-methoxycoumarin researchgate.net | -6.52 | -2.63 | 3.89 |

This is an interactive data table.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals and estimates their energetic significance using second-order perturbation theory. uni-muenchen.de This analysis reveals hyperconjugative interactions and intramolecular charge transfer (ICT) events, which are crucial for understanding molecular stability and reactivity. researchgate.net

In studies of 3-acetyl-7-methoxycoumarin, NBO analysis has been used to understand the delocalization of electron density from lone pairs of oxygen atoms to antibonding orbitals (n→π* and n→σ* transitions). researchgate.netnih.gov These interactions, particularly the π→π* transitions within the conjugated system, are responsible for the electronic properties of the molecule. The analysis quantifies the stabilization energy associated with these delocalizations, providing insight into the nature of the intramolecular charge transfer that characterizes the electronic transitions in these compounds. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the properties of molecules in their electronic excited states. rsc.org It is used to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which can then be compared to experimental UV-visible absorption and fluorescence spectra. uobaghdad.edu.iq

For coumarin derivatives like 7-hydroxy-4-methylcoumarin and 7-methoxy-4-methylcoumarin, TD-DFT studies combined with models for solvation have been used to investigate excited-state properties, including intramolecular charge transfer (ICT) and the potential for excited-state hydrogen transfer. rsc.org These calculations reveal how the electron density redistributes upon absorption of light, typically showing a charge transfer from the electron-donating 7-position substituent and benzene ring to the electron-withdrawing pyrone moiety. academie-sciences.frresearchgate.net This ICT character is fundamental to the strong fluorescence often observed in this class of compounds.

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are fundamental in elucidating the behavior of this compound at a molecular level. These methods predict how the molecule binds to a protein's active site and the stability of the resulting complex.

Ligand-Protein Interaction Profiling

Molecular docking studies are pivotal for predicting the predominant binding modes between a ligand, such as a coumarin derivative, and a three-dimensional protein structure. ujpronline.com These simulations help in screening large libraries of compounds to identify potential drug candidates. ujpronline.com For the broader class of coumarins, docking studies have been instrumental in understanding their efficacy against various diseases.

In studies on coumarin analogues as potential agents against leishmaniasis, molecular docking revealed that active compounds bind to the active sites of proteins like trypanothione (B104310) reductase from Leishmania infantum (PDB codes: 2JK6, 2P18) and Leishmania mexicana (PDB code: 3PP7). ujpronline.com The interactions identified were specific, involving key amino acid residues. For instance, active compounds were found to bind with residues such as thr-51, ser-14, phe-219, and try-212. ujpronline.com

Similarly, in the context of Alzheimer's disease, docking studies of coumarin derivatives with acetylcholinesterase (AChE) have shown that these molecules can interact with both the catalytic and peripheral anionic sites (PAS) of the enzyme. nih.govresearchgate.net Key interactions reported for various coumarin hybrids include π–π stacking interactions with aromatic residues like Phenylalanine (Phe357) and hydrogen bonds with amino acids in the catalytic triad, such as Serine (Ser226) and Histidine (His446). nih.gov

Table 1: Examples of Ligand-Protein Interactions for Coumarin Scaffolds

| Target Protein | PDB Code | Interacting Amino Acid Residues | Type of Interaction | Source |

|---|---|---|---|---|

| Trypanothione Reductase (L. infantum) | 2JK6 | Thr-51, Ser-14 | Binding to active site | ujpronline.com |

| Trypanothione Reductase (L. infantum) | 2P18 | Phe-219, Try-212 | Binding to active site | ujpronline.com |

| Trypanothione Reductase (L. mexicana) | 3PP7 | Thr-26 | Binding to active site | ujpronline.com |

| Butyrylcholinesterase (BuChE) | Not Specified | Phe357 | π–π stacking | nih.gov |

| Butyrylcholinesterase (BuChE) | Not Specified | Ser226, His446 | Hydrogen bonding | nih.gov |

Predictive Modeling of Binding Affinities

A primary application of molecular docking is the predictive modeling of binding affinities, often expressed as binding energy. ujpronline.com A lower calculated binding energy generally suggests a more stable ligand-protein complex and potentially higher biological activity. nih.gov This approach is crucial for ranking potential hits from virtual screening campaigns and prioritizing them for experimental testing. researchgate.net

In studies involving coumarin analogues, molecules are often selected for further in vitro and in vivo testing based on their low binding energy scores from docking simulations. ujpronline.com For example, research on novel 2-iso propyl amino derivatives of 7-methoxy coumarin as acetylcholinesterase inhibitors confirmed that numerous designed compounds showed remarkable binding with the enzyme's active site, comparable to standard drugs. researchgate.net These computational models of binding affinity serve as an inexpensive and valuable tool to guide the synthesis and evaluation of new therapeutic agents. ujpronline.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com This allows for the prediction of the activity of novel molecules.

Development of 2D, 3D, and 4D-QSAR Models

QSAR models have evolved from classical 2D approaches to more complex 3D and 4D methods. researchgate.netscienceforecastoa.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional properties of ligands to predict their biological activities. researchgate.net The compound this compound has been included as a substrate in studies analyzing the structure-activity relationships of inhibitors for cytochrome P450 enzymes like P450 2A5 and 2A6. researchgate.net

The development of 4D-QSAR represents a further evolution, incorporating the fourth dimension of conformational flexibility and alignment freedom by ensemble averaging. nih.gov This approach provides a more dynamic and realistic simulation of the ligand-receptor interactions. nih.gov For cytochrome P450 inhibitors, 3D and 4D-QSAR models have been constructed and validated, demonstrating high predictive power. researchgate.net

Application of CoMFA and GOLPE/GRID Methodologies

Specific 3D-QSAR methodologies like CoMFA and Generating Optimal Linear PLS Estimations (GOLPE) with GRID-based descriptors have been successfully applied to coumarin-related compounds. researchgate.net In a study of 23 inhibitors of P450 2A5 and 2A6, both CoMFA and GOLPE/GRID methodologies were used to analyze structure-activity relationships. researchgate.net

The resulting models demonstrated high internal and external predictive power, and the findings from both methods were mutually supportive. researchgate.net These analyses highlighted specific molecular properties and regions of the coumarin scaffold that are crucial for inhibitory activity, providing a detailed map for designing more potent inhibitors. researchgate.net

Descriptors Influencing Biological Activity (e.g., Hammett constant, steric volume, partial charges)

QSAR models rely on various molecular descriptors that quantify the physicochemical properties of a molecule, generally categorized as electronic, steric, and hydrophobic. scienceforecastoa.com The Hammett constant (σ), for example, is an electronic parameter used to quantify the electron-donating or -withdrawing effect of substituents on an aromatic ring. scienceforecastoa.com

In the CoMFA and GOLPE/GRID analysis of P450 2A5 and 2A6 inhibitors, the models indicated that properties near the lactone moiety of the coumarin structure were important for inhibition. researchgate.net Another significant feature influencing the inhibitory concentration (pIC50) was the size of the substituent at the 7-position of the coumarin ring, a steric descriptor. researchgate.net A related QSAR study on flavonoid derivatives as CYP1A2 inhibitors further identified the Hammett constant, the highest occupied molecular orbital (HOMO) energy, nonoverlap steric volume, and the partial charges of specific carbon atoms as playing an important role in inhibitory activity. researchgate.net

Table 2: Key Descriptors from QSAR Studies on Coumarin-Related Compounds

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Source |

|---|---|---|---|

| Steric | Size of substituent at 7-position | Important for pIC50 of P450 2A5/2A6 inhibitors | researchgate.net |

| Steric | Nonoverlap steric volume | Plays a role in CYP1A2 inhibitory activity | researchgate.net |

| Electronic | Properties near the lactone moiety | Important for P450 2A5/2A6 inhibition | researchgate.net |

| Electronic | Hammett constant (σ) | Plays a role in CYP1A2 inhibitory activity | researchgate.net |

| Electronic | Partial charge of specific atoms | Plays a role in CYP1A2 inhibitory activity | researchgate.net |

Enzyme Inhibition and Substrate Specificity

Cytochrome P450 (CYP) Enzyme Interactions

Cytochrome P450 (CYP) enzymes are a critical family of monooxygenases involved in the metabolism of a wide array of xenobiotics, including drugs. nih.govredalyc.orgyoutube.comyoutube.comnih.gov The interaction of coumarin derivatives with these enzymes is of significant interest for understanding potential drug-drug interactions and for developing tools to study CYP activity.

This compound's analog, 3-cyano-7-ethoxycoumarin (B1664124), is recognized as a fluorogenic substrate for several cytochrome P450 enzymes. focusbiomolecules.commedchemexpress.comcaymanchem.com It is particularly useful in assays for CYP1A1 and CYP1A2, and to a lesser extent, for CYP2C19 and CYP2D6. caymanchem.combiocrick.comuef.fi The enzymatic reaction, typically an O-dealkylation, converts the non-fluorescent substrate into the highly fluorescent product, 3-cyano-7-hydroxycoumarin, which has excitation and emission maxima at 408 nm and 450 nm, respectively. caymanchem.comsigmaaldrich.comnih.gov This property allows for the continuous and sensitive monitoring of enzyme activity.

The 3-phenylcoumarin (B1362560) scaffold has been identified as a promising framework for designing selective profluorescent substrates for human CYP1 enzymes. nih.gov Studies have shown that various derivatives of 3-phenylcoumarin are oxidized by CYP1A1, CYP1A2, and CYP1B1 to produce fluorescent 7-hydroxycoumarin metabolites. nih.govuef.fiacs.org For instance, 6-methoxy-3-(4-trifluoromethylphenyl)coumarin has demonstrated selectivity for CYP1A2. uef.fi The selectivity of these substrates is influenced by the size, hydrophobicity, and specific substitutions on the coumarin ring, which affect their binding orientation within the active sites of the different CYP1 isoforms. nih.govjyu.fi

| Coumarin Derivative | Target CYP Isoform(s) | Metabolic Reaction | Fluorescent Product |

|---|---|---|---|

| 3-Cyano-7-ethoxycoumarin | CYP1A1, CYP1A2, CYP2C19, CYP2D6 caymanchem.combiocrick.comuef.fi | O-deethylation | 3-Cyano-7-hydroxycoumarin caymanchem.comnih.gov |

| 6-Methoxy-3-(4-trifluoromethylphenyl)coumarin | CYP1A2 (selective) uef.fi | 7-Hydroxylation | 7-Hydroxy-6-methoxy-3-(4-trifluoromethylphenyl)coumarin |

| 3-(3-Fluoro-4-acetoxyphenyl)coumarin | CYP1A1 (selective) acs.org | 7-O-demethylation acs.org | 7-Hydroxy-3-(3-fluoro-4-acetoxyphenyl)coumarin |

| 3-(4-Acetoxyphenyl)-6-chlorocoumarin | CYP1B1 > CYP1A1 > CYP1A2 nih.gov | 7-O-demethylation nih.gov | 7-Hydroxy-3-(4-acetoxyphenyl)-6-chlorocoumarin |

Beyond serving as substrates, coumarin derivatives can also act as inhibitors of cytochrome P450 enzymes and mixed-function oxidases. nih.govnih.gov For example, methoxsalen (B1676411) (8-methoxypsoralen), a coumarin derivative, is a potent inhibitor of human CYP2A6. nih.gov The inhibitory mechanism is often competitive, where the compound competes with other substrates for binding to the active site of the enzyme. nih.gov The ability of these compounds to inhibit CYP enzymes has significant implications for potential drug-drug interactions, as co-administration of a CYP inhibitor with a drug metabolized by the same enzyme can lead to altered drug levels and potential toxicity. redalyc.org 3-Cyano-7-hydroxycoumarin, the metabolite of 3-cyano-7-ethoxycoumarin, is also used to study the kinetics and substrate specificity of cytochrome P-450s. sigmaaldrich.com

The metabolism of this compound and its analogs by cytochrome P450 enzymes primarily involves O-dealkylation reactions. mdpi.com For instance, 3-cyano-7-ethoxycoumarin is O-deethylated to form 3-cyano-7-hydroxycoumarin. caymanchem.comnih.gov This reaction is a key step in the use of these compounds as profluorescent probes. nih.gov In addition to O-dealkylation, hydroxylation at various positions on the coumarin ring can also occur, although this is often a minor pathway for these specific derivatives. mdpi.com The primary metabolic event for these profluorescent substrates is the cleavage of the ether linkage at the 7-position, which liberates the highly fluorescent 7-hydroxycoumarin derivative. caymanchem.comnih.gov

Carbonic Anhydrase (CA) Inhibition Profile (e.g., CA I, II, III, IV, VI, VII, IX, XII, XIII, XIV, XV, VA, VB)

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in various physiological and pathological processes, making them attractive drug targets. nih.gov Coumarin derivatives have emerged as a novel class of CA inhibitors. nih.govscispace.com Unlike classical sulfonamide inhibitors, coumarins are believed to act as prodrugs that are hydrolyzed by the esterase activity of the CA enzyme within its active site to form the active inhibitor, a 2-hydroxycinnamic acid derivative. scispace.com

Studies have shown that various coumarin derivatives exhibit inhibitory activity against a range of human (h) CA isoforms, including hCA I, II, IX, and XII. nih.gov Notably, some coumarins demonstrate selectivity for the tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment. nih.govchemrxiv.org For example, certain synthesized coumarin derivatives have shown potent inhibition of hCA IX in the low to medium nanomolar range, with some being more active or equipotent to the reference drug acetazolamide. nih.gov The inhibition profile can be influenced by the substitution pattern on the coumarin ring. scispace.commdpi.com

| Coumarin Derivative Class | Target CA Isoform(s) | Inhibitory Potency (KI) | Reference |

|---|---|---|---|

| General Coumarins/Dihydrocoumarins | hCA IX | 9.4 - 243.1 nM | nih.gov |

| General Coumarins/Dihydrocoumarins | hCA XII | 432.1 - 603.8 nM (for a subset) | nih.gov |

| Coumarins with Sulfonamide Moieties | hCA IX, hCA XII | Nanomolar activity | chemrxiv.org |

Anticancer Research and Mechanistic Insights

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds, with coumarins and their derivatives emerging as a particularly promising class of compounds. nih.gov These natural benzopyrone compounds, and their synthetic analogs, exhibit a wide spectrum of biological activities, including antitumor effects. nih.govnih.gov Among these, this compound and its related structures have been the focus of significant research due to their potential to combat various human malignancies. nih.govscience.gov Their anticancer properties are attributed to a variety of mechanisms, including the induction of programmed cell death (apoptosis), modulation of critical signaling pathways, inhibition of cellular proliferation and metastasis, and disruption of the cellular skeleton. nih.govnih.gov

Effects on Cancer Cell Lines (e.g., MCF-7, A549, HeLa, PC3, DU145)

The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, various coumarin derivatives have shown significant antiproliferative effects against breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and prostate cancer (PC3, DU145) cell lines. nih.govresearchgate.netresearchgate.net

Notably, studies on 8-methoxycoumarin (B1348513) derivatives, which share a key structural feature with this compound, have revealed potent cytotoxic activity against liver cancer (HepG2) and leukemia (K562) cell lines, with some analogs showing greater efficacy than the standard drug staurosporine. researchgate.netresearchgate.net Furthermore, certain 7-methoxycoumarin-4-acetamide derivatives have displayed remarkable cytotoxicity against MCF-7 cells, with IC50 values significantly lower than the reference compound camptothecin. mdpi.com The cytotoxic effects of coumarin derivatives have also been observed in other cancer cell lines, including those of the colon and central nervous system. researchgate.net

The following table summarizes the cytotoxic activity of selected coumarin derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 8-methoxycoumarin-3-carboxamides | Hep-G2 (Liver) | Substantial cytotoxicity | researchgate.net |

| 8-methoxy coumarin hybrids | HEPG2 (Liver), K562 (Leukemia) | Significant cytotoxic activity | researchgate.net |

| 7-methoxycoumarin-4-acetamide derivatives | MCF-7 (Breast) | Highly cytotoxic | mdpi.com |

| Coumarin hydrazide-hydrazone derivatives | Panc-1 (Pancreatic), NCI-H460, A549 (Lung), COLO 205, HCT 15 (Colon), SF-268, SH-SY-5Y (CNS), MCF-7, MDA-MB-231 (Breast), SK-OV-3 (Ovary), HeLa (Cervical), BGC-823 (Gastric), HepG2 (Liver), 769-P (Renal), Jurkat, BV-173 (Leukemia) | Cytotoxic | researchgate.net |

| 5-oxygenated-6,7-methylenedioxycoumarins | U138-MG, C6 (Glioma) | Significant cytotoxicity | researchgate.net |

Mechanisms of Action in Cancer Therapy

The anticancer effects of this compound and its analogs are multifaceted, involving the modulation of several key cellular processes that are critical for cancer cell survival and proliferation. nih.govnih.gov

A primary mechanism by which coumarin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govareeo.ac.ir This process is often mediated by the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program. researchgate.netareeo.ac.ir Studies have shown that coumarin hybrids can increase the protein levels of caspase-3 and caspase-9, key initiators and executioners of the apoptotic cascade. researchgate.net

The induction of apoptosis is further supported by the modulation of the Bcl-2 family of proteins, which are critical regulators of this process. Coumarin derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the balance towards cell death. nih.govresearchgate.net This alteration in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. researchgate.net

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular network that governs cell survival, growth, and proliferation. nih.govwikipedia.org Its dysregulation is a frequent event in many human cancers. nih.gov Coumarin derivatives have been identified as potent modulators of this pathway, contributing significantly to their anticancer activity. nih.govnih.gov

By suppressing the PI3K/Akt/mTOR pathway, these compounds can inhibit the downstream signaling events that promote cancer cell survival and growth. nih.gov The ability of coumarins to target this pathway underscores their potential as multi-targeted anticancer agents. nih.govnih.gov

The uncontrolled proliferation of cancer cells is a defining characteristic of the disease. Coumarin derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines. mdpi.comnih.gov This antiproliferative activity is often linked to the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov

Furthermore, coumarin compounds have been shown to impede cancer cell invasion and metastasis, the processes by which cancer spreads to other parts of the body. mdpi.comnih.gov The inhibition of these processes is critical for improving patient outcomes. The mechanisms underlying these effects can involve the downregulation of signaling pathways that control cell motility and the activity of enzymes, such as matrix metalloproteinases, which are involved in breaking down the extracellular matrix to facilitate invasion. mdpi.comjomh.orgamegroups.org

Microtubules are dynamic protein filaments that are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. embopress.org They are a well-established target for anticancer drugs. embopress.org Certain synthetic coumarin derivatives have been shown to inhibit tubulin polymerization, the process by which microtubules are formed. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to the induction of apoptosis in cancer cells. nih.gov This mechanism of action is similar to that of other successful microtubule-targeting agents used in cancer chemotherapy. embopress.org

Overcoming Multidrug Resistance

Coumarins and their derivatives have demonstrated potential in addressing the significant clinical challenge of multidrug resistance (MDR) in cancer therapy. semanticscholar.org The development of chemoresistance is a primary factor in reduced survival rates for patients with metastatic cancers. semanticscholar.org Coumarin compounds are being investigated for their ability to inhibit tumor multidrug resistance. semanticscholar.org

Research into coumarin analogs has shown activity against drug-resistant cancer cell lines. For instance, a series of diethylene glycol tethered isatin-1,2,3-triazole-coumarin derivatives were evaluated for their in vitro activity against the doxorubicin-resistant MCF-7/DOX human breast cancer cell line. mdpi.com While the synthesized compounds displayed weak to moderate activity, these findings open avenues for further structure-activity relationship (SAR) studies to develop more potent MDR reversal agents. mdpi.com The inclusion of a cyano (CN) group in the coumarin structure is considered significant in some SAR studies for enhancing biological activity. ajchem-a.com Furthermore, coumarins have been identified in studies focusing on compounds with tumor-specific cytotoxicity and the ability to reverse multidrug resistance. thegoodscentscompany.com Coumarin derivatives have also been explored as potential agents against multidrug-resistant (MDR) bacterial strains, which pose a global health threat. researchgate.net

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, survival, and metastasis. waocp.com Targeting this process is a key strategy in cancer therapy. waocp.commdpi.com Coumarins are recognized as a class of compounds that can inhibit angiogenesis. semanticscholar.orgmdpi.com

The structural features of coumarin derivatives play a crucial role in their anti-angiogenic potential. A study on 7-diethylaminocoumarin compounds found that the introduction of a cyano group at the 4-position tended to promote bioactivity against human umbilical vein endothelial cells (HUVEC). nih.gov This suggests that the cyano moiety, a feature of this compound, could be important for this effect. Certain derivatives in this study showed high selectivity for HUVECs, making them valuable lead compounds for developing non-toxic angiogenesis inhibitors. nih.gov

The parent compound, 7-methoxycoumarin (B196161) (herniarin), has been shown to exhibit anti-angiogenic effects in a dose-dependent manner in a zebrafish embryo model, with a 50% inhibitory concentration (IC50) of 2.64 mM for intersegmental vessel (ISV) development. scholarsresearchlibrary.com Other synthetic analogs, such as 3-(4-Hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin, have also been investigated as potential anti-angiogenesis agents. bjmu.edu.cn

| Compound | Target/Model | Activity | Source |

|---|---|---|---|

| 7-methoxycoumarin (Herniarin) | Zebrafish Embryo ISV Development | IC50 = 2.64 mM | scholarsresearchlibrary.com |

| 3-(4-Hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin | HUVEC Proliferation | IC50 = 61.0 µM | bjmu.edu.cn |

| 4-Cyano-7-diethylaminocoumarin derivatives | HUVEC and Cancer Cells | Introduction of cyano group promotes bioactivity | nih.gov |

Regulation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that, when present in excess, can cause oxidative stress, leading to cellular damage of DNA, proteins, and lipids, which contributes to carcinogenesis. mdpi.com Coumarins are known to modulate oxidative stress through their inherent antioxidant activity, a mechanism that contributes to their anticancer effects. semanticscholar.orgmdpi.com

The primary mechanism for this regulation is the ability of coumarin derivatives to scavenge ROS, thereby protecting cells from oxidative damage. mdpi.com Studies have shown that certain coumarins can suppress oxidative stress by neutralizing free radicals. mdpi.com However, the role of coumarins in ROS regulation can be complex. In some contexts, such as in exerting antibacterial effects, coumarins may trigger the production of ROS within bacterial cells. samipubco.com This induction of oxidative stress can overwhelm the bacterial defense mechanisms, leading to cell death. samipubco.com Pyranocoumarins, a related class of compounds, have also been noted for their ability to diminish the accumulation of intracellular ROS. grafiati.com

Antioxidant Activity and Mechanisms

The antioxidant properties of coumarins are a cornerstone of their diverse biological activities. mdpi.com These properties arise from their chemical structure, which allows them to neutralize free radicals and inhibit oxidative processes. mdpi.com

Radical Scavenging Activity (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of antioxidant compounds. mdpi.com In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the DPPH solution. nih.gov

Numerous studies have demonstrated the potent DPPH radical scavenging activity of various coumarin derivatives. samipubco.comnih.gov The scavenging percentage of some novel coumarin derivatives has been reported to range from 27% to 91%. samipubco.com The activity is highly dependent on the specific substitutions on the coumarin ring. For example, the presence of hydroxyl groups, particularly at the 7 and/or 8 positions, often enhances antioxidant action. nih.govmdpi.com

| Coumarin Analog | DPPH Scavenging Activity (IC50/EC50) | Source |

|---|---|---|

| Coumarin-tethered 1,3,4-oxadiazole (B1194373) analog (Compound 29) | IC50 = 17.19 µM | mdpi.com |

| Coumarin-tethered 1,3,4-oxadiazole analog (Compound 28) | IC50 = 19.47 µM | mdpi.com |

| 7,8-dihydroxy-4-methyl-3-phenylcoumarin (Compound 7) | EC50 = 64.27 µM | mdpi.com |

| Coumarin–benzothiazole hybrid | IC50 = 591.58 µg/mL | nih.gov |

Inhibition of Lipid Peroxidation Products (LPO)

Lipid peroxidation (LPO) is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Antioxidants can interrupt this process. A study on a series of coumarin derivatives, specifically those synthesized from 7-hydroxy-4-methylcoumarin, demonstrated significant inhibitory activity against the formation of lipid peroxidation products. mdpi.com Notably, at a concentration of 100 µM, all the tested derivatives showed good inhibition, whereas the parent compound, 7-hydroxy-4-methylcoumarin, was inactive. mdpi.com This highlights the importance of specific structural modifications in conferring LPO inhibitory activity.

| Compound Class | Assay | Activity (IC50) | Source |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin derivatives | Inhibition of LPO formation | 3.33–7.12 nM | mdpi.com |

Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SPLET) Mechanisms

The antioxidant activity of phenolic compounds like coumarins is primarily exerted through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SPLET), also referred to as Sequential Proton Loss followed by Electron Transfer. mdpi.commdpi.com

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•). mdpi.comwikipedia.org ArOH + R• → ArO• + RH

Single Electron Transfer-Proton Transfer (SPLET): This is a two-step process. First, the antioxidant loses a proton to become an anion (ArO⁻). In the second step, this anion donates an electron to the free radical. mdpi.com This mechanism is particularly relevant in polar solvents, which can facilitate the initial proton loss. nih.govmdpi.com Step 1 (Proton Loss): ArOH ⇌ ArO⁻ + H⁺ Step 2 (Electron Transfer): ArO⁻ + R• → ArO• + R⁻

Computational studies using Density Functional Theory (DFT) have been employed to investigate the antiradical mechanisms of coumarin derivatives. mdpi.com A comprehensive kinetic DFT study on coumarin–trihydroxybenzohydrazide derivatives concluded that under physiological conditions, their antiradical activity proceeds via the SPLET mechanism. mdpi.com This suggests that for certain coumarins, the ability to first deprotonate is a critical step in their capacity to neutralize free radicals effectively. mdpi.com

Antimicrobial Activity

The antimicrobial potential of the coumarin scaffold, particularly 3-cyanocoumarin (B81025) derivatives, has been a subject of significant research. mdpi.comsciforum.net These compounds have demonstrated a spectrum of activity against various microbial strains. sciforum.net

Studies on 3-cyanocoumarin have revealed specific activity primarily against Gram-positive bacteria and yeasts, with comparatively lower efficacy against most Gram-negative bacteria. nih.gov For instance, the minimum inhibitory concentration (MIC) values indicate that 3-cyanocoumarin is largely active against Escherichia coli and, to a lesser extent, against Staphylococcus aureus and Candida albicans. nih.gov The introduction of different substituents onto the 3-cyanocoumarin framework can modulate this activity. For example, a series of 4-(dialkyl/alkyl)amino-3-cyanocoumarins exhibited promising antimicrobial effects. tandfonline.com The presence of the cyano group at the 3-position is thought to enhance the reactivity of the coumarin ring, which may contribute to its biological actions. tandfonline.com

However, not all 3-substituted coumarins display strong antimicrobial properties. Research involving the synthesis of 3-acetylcoumarin (B160212) and ethyl coumarin-3-carboxylate showed these compounds to have only weak activity against E. coli at high concentrations and no inhibitory effect on S. aureus. jonuns.com Attempts to synthesize 3-cyanocoumarin in the same study were unsuccessful. jonuns.com Generally, the coumarin class is recognized for its potential in developing new antimicrobial agents. tandfonline.comontosight.airesearchgate.net

Table 1: Antimicrobial Activity of 3-Cyanocoumarin and Related Derivatives

| Compound/Derivative | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 3-Cyanocoumarin | Gram-positive organisms, Yeast | Specific activity | nih.gov |

| 3-Cyanocoumarin | Gram-negative bacteria | Lower activity | nih.gov |

| 3-Cyanocoumarin | Escherichia coli | Largely active | nih.gov |

| 3-Cyanocoumarin | Staphylococcus aureus, Candida albicans | Lesser activity | nih.gov |

| 4-(Dialkyl/alkyl)amino-3-cyanocoumarins | Bacteria and Fungi | Promising activity | tandfonline.com |

| 3-Acetylcoumarin, Ethyl coumarin-3-carboxylate | Escherichia coli | Weak activity | jonuns.com |

Biomolecular Interactions

Furthermore, many biologically significant reactions involving coumarins are thought to proceed via a photocycloaddition of the C3-C4 double bond of the coumarin ring to a pyrimidine (B1678525) base within the DNA structure. clockss.org This reaction leads to the saturation of the pyrone ring. clockss.org The intrinsic fluorescence of coumarins is a valuable tool in monitoring these interactions, as the reaction with DNA can be followed by observing changes in the fluorescence properties. clockss.org

The binding of small molecules to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a key determinant of their pharmacokinetic profile. nih.govnih.gov Similar to DNA binding, the direct protein binding of this compound is not elaborately covered, but studies on its analogs are informative.

Ruthenium(II) complexes derived from 3-acetyl-7-methoxycoumarin Schiff bases have been shown to bind effectively to both BSA and HSA. nih.govrsc.org The mechanism of this interaction was determined to be static quenching, which implies the formation of a ground-state complex between the coumarin derivative and the protein. nih.govrsc.org Three-dimensional fluorescence measurements further confirmed that these interactions lead to micro-environmental changes in the serum albumins. nih.govrsc.org The binding of various small molecules to the primary drug-binding sites on HSA is a well-established phenomenon that influences their availability and activity. nih.gov

The ability of a compound to enter cells is fundamental to its biological activity. This compound is recognized for its fluorescent properties, which makes it a valuable tool in biochemical and biomedical research. ontosight.aisigmaaldrich.com Its application as a fluorophore in assays involving cytochrome P450 (CYP) enzymes, specifically as a fluorescent substrate for CYP1A1 and CYP1A2, inherently demonstrates its capacity for cellular internalization. sigmaaldrich.com

The use of fluorescent coumarins as probes in biological systems for imaging and diagnostics further supports the concept of their cellular uptake. clockss.orgontosight.ai The compound's unique structure, featuring both a cyano and a methoxy group, provides it with distinct optical properties that are leveraged for studying interactions with biological macromolecules within the cellular environment. ontosight.ai The general principles of cellular uptake suggest that physicochemical properties such as size, shape, and surface chemistry are critical factors that control the internalization of molecules and their subsequent intracellular fate. nih.gov

Investigation of Other Pharmacological Effects (as applicable to coumarin class and potential for this compound)

The coumarin scaffold is a well-established pharmacophore known for a wide range of biological activities, including significant anti-inflammatory effects. sciforum.netmdpi.com This provides a strong rationale for investigating the anti-inflammatory potential of this compound.